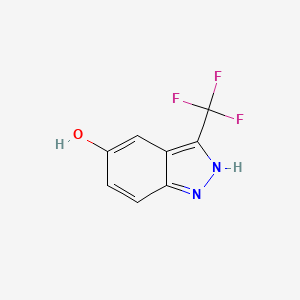

3-(Trifluoromethyl)-2H-indazol-5-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H5F3N2O |

|---|---|

Molecular Weight |

202.13 g/mol |

IUPAC Name |

3-(trifluoromethyl)-2H-indazol-5-ol |

InChI |

InChI=1S/C8H5F3N2O/c9-8(10,11)7-5-3-4(14)1-2-6(5)12-13-7/h1-3,14H,(H,12,13) |

InChI Key |

XCLLSTIKNORWGU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1O)C(F)(F)F |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for 3 Trifluoromethyl 2h Indazol 5 Ol and Analogs

Strategies for Indazole Core Formation and Isomeric Control (1H vs. 2H)

The indazole scaffold is a prevalent motif in medicinal chemistry, and numerous methods exist for its synthesis. However, most classical methods favor the formation of the more thermodynamically stable 1H-indazole isomer. Consequently, significant research has been directed toward developing regioselective strategies that yield the 2H-indazole isomer.

Several cyclization strategies have been developed to construct the fundamental indazole ring. The Cadogan reductive cyclization is a notable method, traditionally involving the deoxygenation of nitroaromatics under harsh conditions. acs.org A milder, one-pot variation of this reaction has been developed, which involves the condensation of ortho-nitrobenzaldehydes with anilines or aliphatic amines, followed by a reductive cyclization promoted by a phosphine reagent like tri-n-butylphosphine. organic-chemistry.orgnih.gov This approach avoids the need to isolate intermediates and proceeds under milder conditions. organic-chemistry.org

Another versatile method is the [3+2] dipolar cycloaddition. This strategy provides a rapid and efficient route to 2H-indazoles under mild conditions and is known for its high yields and excellent regioselectivity, often producing no contamination from the 1H-indazole isomer. nih.gov

Recent innovations also include metal-free, one-pot preparations through a Mills reaction and cyclization sequence of 2-aminobenzyl alcohols and nitrosobenzenes. researchgate.net Furthermore, palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines has proven effective for synthesizing various 2-aryl-2H-indazoles. organic-chemistry.org

Achieving regioselective control to favor the 2H-indazole isomer is a key challenge. The choice of synthetic route is crucial in directing the final structure.

The one-pot condensation-Cadogan reductive cyclization method is highly regioselective for 2H-indazoles. organic-chemistry.org The reaction between ortho-nitrobenzaldehydes and various amines, promoted by tri-n-butylphosphine, exclusively yields the 2H-isomers in moderate to excellent yields. organic-chemistry.orgnih.gov This process is compatible with a wide range of electronically diverse substrates. organic-chemistry.org

The [3+2] dipolar cycloaddition of sydnones with arynes is another powerful technique for the exclusive synthesis of 2H-indazoles. nih.gov This reaction proceeds with high regioselectivity, presumably through an initial cycloaddition followed by a spontaneous retro-[4+2] reaction that extrudes carbon dioxide. nih.gov The resulting halogen-substituted 2H-indazoles can be further functionalized using palladium-catalyzed cross-coupling reactions. nih.gov

Direct alkylation of the indazole ring can also be controlled to favor the N2 position. A procedure involving various allyl and benzyl (B1604629) bromides, as well as α-bromocarbonyl compounds, has been developed for the high-yield, regioselective synthesis of 2H-indazoles. semanticscholar.orgrsc.org

Table 1: Comparison of Regioselective Synthesis Methods for 2H-Indazoles

| Method | Key Reagents | Advantages | Reference |

|---|---|---|---|

| Condensation-Cadogan Cyclization | o-nitrobenzaldehydes, amines, tri-n-butylphosphine | Mild, one-pot, high regioselectivity, operational simplicity | organic-chemistry.orgnih.gov |

| [3+2] Dipolar Cycloaddition | Sydnones, arynes (from silylaryl triflates) | Excellent yields, mild conditions, no 1H-isomer contamination | nih.gov |

| Direct Alkylation | Indazoles, allyl/benzyl bromides | High yields, good regioselectivity for N2-alkylation | semanticscholar.orgrsc.org |

| Mills Reaction/Cyclization | 2-aminobenzyl alcohols, nitrosobenzenes | Metal-free, one-pot | researchgate.net |

Introduction of the Trifluoromethyl Group at C3 Position

The introduction of a trifluoromethyl (CF3) group can significantly alter the physicochemical and biological properties of a molecule, such as its lipophilicity and metabolic stability. nih.gov For indazoles, the C3 position is a common site for functionalization.

Direct C-H trifluoromethylation has emerged as an efficient strategy, avoiding the need for pre-functionalized substrates. A straightforward method for the regioselective direct trifluoromethylation of 2H-indazoles utilizes sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent) as the trifluoromethyl source. acs.org This reaction is mediated by an oxidant, such as tert-butyl hydroperoxide (TBHP), under metal-free conditions. acs.orgnih.gov This protocol exhibits high functional group tolerance and provides a library of C3-trifluoromethylated products in moderate to good yields. acs.org The proposed mechanism involves the generation of a CF3 radical, which then attacks the C3 position of the indazole ring. acs.org

Visible-light photoredox catalysis offers a mild and environmentally friendly approach for C-H trifluoromethylation. rsc.org This technique allows reactions to proceed at room temperature, often with high selectivity. acs.org

A metal- and oxidant-free protocol has been developed using an organic dye, such as Eosin Y, as the photocatalyst. rsc.orgrsc.org In this system, TT-CF3+OTf− serves as the trifluoromethylation reagent, and ionic liquids can be used as recoverable solvents. rsc.orgrsc.org The reaction proceeds via a free-radical mechanism, demonstrating broad substrate range, excellent regioselectivity for the C3 position, and good functional group tolerance. rsc.org

Another reported method employs a combination of photocatalysis and a hypervalent iodine reagent. acs.org This visible-light-promoted system also uses the inexpensive Langlois' reagent and proceeds under metal-free conditions, providing a practical route to a variety of C3-trifluoromethylated indazoles. acs.org The scalability of this protocol has been demonstrated, making it suitable for larger-scale synthesis. acs.org

The development of metal-free trifluoromethylation methods is highly desirable to avoid potential contamination of the final products with residual metals.

As mentioned, the tert-butyl hydroperoxide (TBHP)-mediated reaction with sodium trifluoromethanesulfinate is a prime example of a successful metal-free protocol for the direct trifluoromethylation of 2H-indazoles. acs.orgacs.orgfigshare.com This method is noted for its mild conditions and scalability. acs.org

Similarly, visible-light-promoted photoredox catalysis using organic dyes like Eosin Y or Rose Bengal, in conjunction with reagents like phenyliodine(III) diacetate (PIDA) as an oxidant and CF3SO2Na as the trifluoromethyl source, represents another effective metal-free strategy. rsc.org These protocols highlight the trend towards more sustainable and cost-effective synthetic methodologies in modern organic chemistry. rsc.orgacs.org

Table 2: Key Protocols for C3-Trifluoromethylation of 2H-Indazoles

| Method | CF3 Source | Catalyst/Mediator | Key Features | Reference |

|---|---|---|---|---|

| Direct C-H Trifluoromethylation | CF3SO2Na (Langlois' reagent) | tert-butyl hydroperoxide (TBHP) | Metal-free, mild conditions, high regioselectivity | acs.orgnih.gov |

| Photoredox Catalysis | TT-CF3+OTf− | Eosin Y (photocatalyst) | Metal- and oxidant-free, mild, environmentally friendly | rsc.orgrsc.org |

| Photoredox Catalysis | CF3SO2Na (Langlois' reagent) | Phenyliodine(III) diacetate (PIDA) | Visible-light promoted, metal-free | rsc.org |

Functionalization at the C5-Hydroxyl Group and Other Ring Positions

The presence of a hydroxyl group at the C5 position and the trifluoromethyl group at the C3 position of the indazole ring offers multiple avenues for structural modification. These modifications are crucial for developing a diverse library of compounds for various applications.

Derivatization Reactions of the Hydroxyl Moiety

The C5-hydroxyl group of 3-(Trifluoromethyl)-2H-indazol-5-ol is a versatile handle for introducing a variety of functional groups through several established reactions.

O-Alkylation and O-Acylation: Standard procedures for O-alkylation, such as the Williamson ether synthesis, can be employed. This involves deprotonation of the hydroxyl group with a suitable base (e.g., sodium hydride) followed by reaction with an alkyl halide. Similarly, O-acylation can be achieved by treating the phenol (B47542) with an acyl chloride or anhydride in the presence of a base.

Mitsunobu Reaction: For more delicate substrates or to achieve inversion of stereochemistry if a chiral alcohol is used, the Mitsunobu reaction is a powerful tool. This reaction allows for the formation of an ether linkage by reacting the C5-hydroxyl group with an alcohol in the presence of a phosphine reagent (like triphenylphosphine) and an azodicarboxylate (such as diethyl azodicarboxylate - DEAD) nih.govacs.org. This method is known for its mild conditions and broad substrate scope. An example of a Mitsunobu reaction on an indazole derivative involved reacting an indazole with an alcohol, DEAD, and triphenylphosphine in THF at 50°C to afford the N2-substituted product in high yield and regioselectivity nih.gov.

Cross-Coupling Methodologies (e.g., Suzuki, Chan-Evans-Lam) for Further Substitution

Cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The hydroxyl group at the C5 position can be converted into a triflate (trifluoromethanesulfonate), which is an excellent leaving group for palladium-catalyzed cross-coupling reactions. The resulting 3-(trifluoromethyl)-2H-indazol-5-yl triflate can then be coupled with a wide range of boronic acids or their esters under Suzuki-Miyaura conditions to introduce aryl, heteroaryl, or vinyl substituents at the C5 position nsf.govnih.govtcichemicals.comresearchgate.net. Optimized conditions for such couplings often involve a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄ in a solvent like dioxane nih.gov.

Chan-Evans-Lam (CEL) Coupling: The Chan-Evans-Lam reaction provides a valuable method for the formation of aryl ethers through a copper-catalyzed coupling of a hydroxyl group with a boronic acid. This reaction can be applied to this compound to introduce various aryl or heteroaryl ethers at the C5 position. The reaction is typically carried out in the presence of a copper(II) salt, a base, and often a ligand, and can be performed under aerobic conditions researchgate.netst-andrews.ac.uknih.govmdpi.comnih.gov.

| Coupling Reaction | Substrate | Reagents | Product | Reference |

| Suzuki-Miyaura | 3-(Trifluoromethyl)-2H-indazol-5-yl triflate | Arylboronic acid, Pd catalyst, Base | 5-Aryl-3-(trifluoromethyl)-2H-indazole | nsf.govnih.govtcichemicals.comresearchgate.net |

| Chan-Evans-Lam | This compound | Arylboronic acid, Cu(II) salt, Base | 5-Aryloxy-3-(trifluoromethyl)-2H-indazole | researchgate.netst-andrews.ac.uknih.govmdpi.comnih.gov |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a key strategy for the introduction of nucleophiles onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. The 3-(trifluoromethyl)indazole ring is electron-deficient, making it a suitable candidate for SNAr reactions.

Carbonylation, Alkylation, Acylation, Alkenylation, Alkynylation, and Halogenation Strategies

Further functionalization of the indazole core can be achieved through a variety of C-H activation and functionalization strategies.

Directed ortho-Metalation (DoM): The nitrogen atoms in the indazole ring can act as directing groups for metalation at adjacent positions. N-protection of the indazole, for instance with a pivaloyl or a Boc group, followed by treatment with a strong base like n-butyllithium or LDA can lead to regioselective deprotonation at the C7 position. The resulting organolithium species can then be quenched with various electrophiles to introduce a wide range of functional groups.

C-H Activation/Functionalization: Transition metal-catalyzed C-H activation is a powerful tool for the direct introduction of functional groups without the need for pre-functionalized substrates acs.orgmdpi.comharvard.edu. Rhodium(III)-catalyzed C-H activation of 2-aryl-2H-indazoles has been shown to lead to functionalization at the ortho-position of the 2-aryl group acs.orgnih.gov.

Halogenation: Direct halogenation of the indazole ring can provide valuable intermediates for further cross-coupling reactions. The regioselectivity of halogenation will depend on the reaction conditions and the directing effects of the existing substituents.

Other Functionalizations: While specific examples for carbonylation, alkenylation, and alkynylation on the this compound scaffold are not abundant in the literature, general methods developed for other indazole systems can be applied. For instance, palladium-catalyzed carbonylative coupling of aryl halides or triflates can be used to introduce carbonyl groups. Alkenylation and alkynylation can be achieved through various cross-coupling reactions such as the Heck, Sonogashira, and Stille couplings, starting from a halogenated indazole derivative.

Exploration of Novel Synthetic Routes and Green Chemistry Approaches

Modern synthetic chemistry is increasingly focused on the development of more efficient, sustainable, and environmentally friendly methodologies.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful tool for the formation of a variety of chemical bonds. This approach has been successfully applied to the trifluoromethylation of 2H-indazoles, offering a metal-free and oxidant-free alternative to traditional methods rsc.orgacs.orgchemrxiv.orgrsc.org. These reactions often proceed via radical mechanisms under mild conditions and show good functional group tolerance.

Flow Chemistry: The use of continuous flow reactors in organic synthesis offers several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automation and scalability nih.govmdpi.comacs.orgresearchgate.netresearchgate.net. The synthesis of indazole derivatives has been successfully translated to flow chemistry, allowing for a more efficient and controlled production of these important heterocyclic compounds mdpi.comacs.orgresearchgate.netresearchgate.net. A three-step flow procedure for the synthesis of indazole derivatives has been reported, highlighting the potential of this technology for the synthesis of complex molecules researchgate.net.

Structure Activity Relationship Sar Studies of 3 Trifluoromethyl 2h Indazol 5 Ol Derivatives

Conformational Analysis and Tautomeric Equilibria of the 2H-Indazole System

The 2H-tautomer, as specified in 3-(Trifluoromethyl)-2H-indazol-5-ol, is one of two stable forms. The equilibrium between the 1H and 2H tautomers can be influenced by several factors, including the nature of substituents on the ring and the solvent environment. Theoretical studies on similar conjugated systems indicate that while one form may be more stable in the gas phase, the presence of a solvent can shift the equilibrium. nih.gov The substitution pattern on the indazole ring system plays a significant role in its reactivity and biological properties, partly by influencing this tautomeric balance. ontosight.ai The ability to exist in different tautomeric states allows the indazole scaffold to present different pharmacophoric features to a biological target, potentially leading to varied biological activities.

Role of the Trifluoromethyl Group in Modulating Ligand-Target Interactions

The trifluoromethyl (-CF3) group is a privileged substituent in modern medicinal chemistry, valued for its ability to significantly alter the physicochemical properties of a parent molecule. ontosight.ai Its incorporation at the C3-position of the indazole ring is a key feature that profoundly impacts ligand-target interactions.

The -CF3 group exerts a powerful influence through both its electronic and steric properties.

Electronic Effects: The trifluoromethyl group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. wikipedia.org This property can lower the basicity of nearby functional groups and influence the acidity of the C5-hydroxyl group. wikipedia.org This electronic modulation can enhance binding affinity to target proteins, particularly within hydrophobic pockets of enzymes like kinases.

Steric and Conformational Effects: The -CF3 group is sterically larger than a methyl group and can be used as a bioisostere for a chlorine atom or a methyl group. wikipedia.org This bulk can enforce a specific conformation on the molecule, which may be favorable for binding to a target. Furthermore, the introduction of the -CF3 group often leads to a substantial gain in binding affinity when an optimal geometry is achieved, allowing for unique multipolar interactions, such as C–F···C=O, with the protein backbone where traditional hydrogen bonds may not be feasible. nih.gov

Metabolic Stability and Lipophilicity: A crucial advantage of the -CF3 group is its ability to block metabolic oxidation at the substituted position, thereby increasing the metabolic stability and half-life of the compound. ontosight.aiwikipedia.org It also significantly increases lipophilicity, which can improve membrane permeability and cellular uptake. ontosight.ai

| Property | Contribution of the Trifluoromethyl Group | Reference |

| Lipophilicity | Increases, potentially improving cell permeability. | ontosight.ai |

| Metabolic Stability | Blocks oxidative metabolism at the C3-position. | ontosight.aiwikipedia.org |

| Binding Affinity | Enhances affinity through electronic and hydrophobic interactions. | |

| Acidity/Basicity | Lowers basicity of the indazole ring and increases acidity of the C5-OH group. | wikipedia.org |

Importance of the C5-Hydroxyl Group for Biological Potency and Selectivity

The hydroxyl group at the C5-position is a critical determinant of biological activity, primarily through its ability to form key hydrogen bonds with target proteins. As a versatile hydrogen bond donor and acceptor, the C5-OH can establish crucial interactions within a binding site, anchoring the ligand and contributing significantly to its potency and selectivity.

SAR studies on related indazole derivatives consistently highlight the importance of substitution at the C5-position. For instance, in a series of indazole-based kinase inhibitors, a C5-substituted sulfonamide derivative exhibited remarkable activity, with an IC50 value of just 26 nM. nih.gov In other studies, 1H-Indazol-5-ol was identified as a potent inhibitor of D-amino acid oxidase (DAAO), whereas the corresponding 1H-Indazol-6-ol was inactive, underscoring the critical importance of the substituent's position for selectivity. The C5-hydroxyl group is therefore not merely a passive feature but an active participant in molecular recognition, guiding the orientation of the molecule within the active site and forming high-energy interactions that are often essential for potent inhibition.

Impact of Substitution Patterns on the Indazole Ring and N-Positions

While the C3-trifluoromethyl and C5-hydroxyl groups are primary drivers of activity, modifications at other positions on the indazole ring and at the nitrogen atoms offer a powerful strategy for fine-tuning the pharmacological profile. ontosight.ai The introduction of various substituents can modulate potency, selectivity, solubility, and pharmacokinetic properties. ontosight.ailongdom.org

Ring Substitutions (C4, C6, C7): SAR studies have shown that even small groups at the C5, C6, or C7 positions can significantly impact activity, with C6-substituted analogs often being preferred in some series. acs.org In one study on kinase inhibitors, the addition of a methyl group on the indazole phenyl ring led to a nearly five-fold increase in activity. nih.gov Conversely, introducing larger substituents can sometimes lead to a decrease in activity, suggesting specific spatial constraints within the target's binding pocket. nih.gov Methoxy or hydroxyl groups at the C4 position have also been found to be potent substituents in certain scaffolds. acs.org

N-Position Substitutions: Alkylation or arylation at the N1 or N2 positions is a common strategy to modulate activity and improve properties. ontosight.ai In studies of EZH1/EZH2 inhibitors, various substituents at the N1 position had stronger effects on EZH1 potency than on EZH2, demonstrating that N-substitution can be a tool for achieving selectivity between related targets. mdpi.com For some targets, N1 meta-substituted benzyl (B1604629) groups were found to be the most potent N1-substituents. acs.org

The following table summarizes the observed impact of various substitutions on the activity of indazole derivatives from different studies.

| Position | Substituent | Observed Effect | Reference |

| C4 | Methoxy, Hydroxyl | Increased potency for CCR4 antagonists. | acs.org |

| C5 | Sulfonamide | Remarkable increase in kinase inhibitory activity. | nih.gov |

| C6 | Phenyl urea, Phenyl amide | Maintained or improved kinase inhibitory activity. | nih.gov |

| N1 | meta-substituted Benzyl | Most potent N1-substituents for CCR4 antagonists. | acs.org |

| Indazole Phenyl Ring | Methyl | ~5-fold increase in GSK-3β inhibitory activity. | nih.gov |

Bioisosteric Replacements within the this compound Framework

Bioisosteric replacement is a cornerstone of medicinal chemistry used to optimize drug-like properties while retaining or improving biological activity. In the context of the this compound scaffold, several bioisosteric modifications can be envisioned.

Trifluoromethyl Group (-CF3): The -CF3 group itself is often used as a bioisostere for a methyl (-CH3) or a chloro (-Cl) group. wikipedia.org Depending on the target, replacing the -CF3 group with other electron-withdrawing groups such as a cyano (-CN) or a sulfone (-SO2R) could be explored to modulate electronic properties and binding interactions. In some cases, replacing -CF3 with a methyl group leads to a significant loss in activity, highlighting the specific contribution of the fluorine atoms. nih.gov

Hydroxyl Group (-OH): The C5-hydroxyl group can be replaced by other hydrogen-bond donors and acceptors. Common bioisosteres for a phenol (B47542) hydroxyl group include carboxamides (-CONH2), sulfonamides (-SO2NH2), and small acidic heterocycles like tetrazole. The amino group (-NH2) can also serve as a replacement, offering different hydrogen bonding geometry.

Indazole Core: The indazole ring itself can be replaced by other bicyclic heterocycles to explore different chemical space. Bioisosteres for indazole include benzimidazole, indole (B1671886), azaindole, and pyrazolopyrimidine. These alternative scaffolds may offer improved synthetic accessibility, different ADMET properties, or novel intellectual property positions. For example, pyrazolopyrimidine-based inhibitors have been successfully developed for Akt kinases. ucsf.edu

Other Replacements: The use of an oxetane (B1205548) ring has been reported as a bioisosteric replacement for gem-dimethyl or carbonyl groups, a strategy that can improve solubility and metabolic stability. acs.orgacs.org This could be applied to substituents on the indazole framework to optimize pharmacokinetic properties.

Mechanistic Investigations and Biological Target Engagement of 3 Trifluoromethyl 2h Indazol 5 Ol Analogs

Enzyme Inhibition Profiles and Mechanistic Elucidation

The indazole core, particularly when substituted with a trifluoromethyl group, has proven to be a privileged structure in the design of enzyme inhibitors. This section explores the inhibitory activities of 3-(trifluoromethyl)-2H-indazol-5-ol analogs against several classes of enzymes.

Kinase Inhibition (e.g., Tyrosine Kinases, CDK2, PLK4, FGFR1, ERK1/2, Aurora Kinases)

Kinases are a critical family of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. ed.ac.ukacs.org Analogs of this compound have demonstrated inhibitory activity against a variety of kinases.

Tyrosine Kinases: This broad family of kinases, which includes receptors like VEGFR, EGFR, and FGFR, plays a crucial role in cell signaling pathways that control growth, proliferation, and differentiation. ed.ac.uknih.gov Indazole derivatives have been reported as potent inhibitors of several tyrosine kinases. For instance, a series of 1H-indazol-3-amine derivatives showed significant inhibitory activity against Fibroblast Growth Factor Receptors (FGFR1 and FGFR2). nih.gov The introduction of a fluorine atom at the 6-position of the indazole ring was found to improve both enzymatic and cellular potency. nih.gov Specifically, compound 27a exhibited an IC₅₀ of less than 4.1 nM against FGFR1. nih.gov Another study on 1H-indazol-3-amine derivatives identified a compound with an IC₅₀ of 2.9 nM against FGFR1. mdpi.com Furthermore, a diarylamide 3-aminoindazole, AKE-72 , was identified as a potent pan-BCR-ABL inhibitor, including the T315I mutant, and also showed significant inhibition against other tyrosine kinases such as c-Kit, FGFR1, FLT3, and VEGFR2. nih.gov

CDK2: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its inhibition is a promising strategy for cancer therapy. nih.govgoogle.com A high-throughput screen identified a tetrahydroindazole (B12648868) derivative as a hit compound for inhibiting the CDK2/cyclin A complex with a Ki value of 2.3 μM. nih.govresearchgate.net Subsequent optimization led to analogs with improved inhibitory activity against CDK2/cyclin complexes. nih.gov For example, certain oxindole/benzofuran hybrids have been designed as dual CDK2/GSK-3β inhibitors, with some compounds showing potent CDK2 inhibition with IC₅₀ values in the nanomolar range. nih.gov

PLK4: Polo-like kinase 4 (PLK4) is a crucial regulator of centriole duplication, and its abnormal levels can lead to tumorigenesis. nih.gov (3-Aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one derivatives have been reported as potent PLK4 inhibitors. nih.govresearchgate.net One such derivative, CFI-400945 , was identified as a single-digit nanomolar inhibitor of PLK4 and showed efficacy in a mouse model of colon cancer. mdpi.com

FGFR1: As a member of the tyrosine kinase family, Fibroblast Growth Factor Receptor 1 (FGFR1) is involved in various cellular processes and is a validated target for cancer therapy. whiterose.ac.uk Several studies have focused on developing indazole-based FGFR1 inhibitors. nih.govmdpi.comwhiterose.ac.uknih.gov For example, 6-phenyl-1H-indazole derivatives were designed and found to inhibit FGFR1-3 in the micromolar range. whiterose.ac.ukwhiterose.ac.uk Further optimization of 1H-indazol-3-amine derivatives led to compounds with potent FGFR1 inhibition, with IC₅₀ values as low as 2.9 nM. mdpi.com The binding mode of these inhibitors typically involves the indazole moiety occupying the hinge region of the ATP binding site. nih.gov

ERK1/2: The ERK/MAPK pathway is a central signaling cascade that regulates cell proliferation, and its overactivation is common in many cancers. epo.org Indazole derivatives have been investigated as inhibitors of ERK1/2. epo.orggoogle.com The rationale for targeting this pathway lies in the frequent mutations of upstream components like Ras and BRAF in various tumors. epo.org

Aurora Kinases: These serine/threonine kinases are key regulators of mitosis, and their inhibition can lead to cell cycle arrest and apoptosis. nih.gov 3-(Pyrrolopyridin-2-yl)indazole derivatives have been reported as inhibitors of Aurora kinase A, showing moderate to potent activity against several human cancer cell lines. nih.govmdpi.com

| Compound/Analog Class | Target Kinase | Inhibition Data (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|

| 1H-Indazol-3-amine derivative (27a) | FGFR1 | < 4.1 nM | nih.gov |

| 1H-Indazol-3-amine derivative | FGFR1 | 2.9 nM | mdpi.com |

| Tetrahydroindazole derivative | CDK2/cyclin A | Kᵢ = 2.3 μM | nih.govresearchgate.net |

| (3-Aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one (CFI-400945) | PLK4 | Nanomolar range | mdpi.com |

| 3-(Pyrrolopyridin-2-yl)indazole derivatives | Aurora Kinase A | IC₅₀ = 0.0083–1.43 μM | nih.gov |

| AKE-72 (diarylamide 3-aminoindazole) | Pan-BCR-ABL (including T315I), c-Kit, FGFR1, FLT3, VEGFR2 | Potent inhibition | nih.gov |

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that play a crucial role in gene expression regulation. Their inhibition is a validated strategy for cancer therapy. nih.gov While the direct inhibition of HDACs by this compound itself is not extensively documented in the provided results, the broader class of indole (B1671886) and indazole derivatives has shown promise as HDAC inhibitors. ijpsr.comijpsr.info For instance, indole-3-ethylsulfamoylphenylacrylamides have been identified as potent HDAC inhibitors with anti-inflammatory activity. ijpsr.com A patent for 3-aryl-heteroaryl substituted 5-trifluoromethyl oxadiazoles (B1248032) as HDAC6 inhibitors also exists. google.com

Indoleamine-2,3-dioxygenase 1 (IDO1) Modulation

Indoleamine-2,3-dioxygenase 1 (IDO1) is an enzyme involved in tryptophan metabolism and plays a role in immune suppression, particularly in the tumor microenvironment. A patent for substituted biaryl compounds as IDO inhibitors exists, indicating that this scaffold is being explored for modulating IDO1 activity. google.com

Protease Inhibition (e.g., SARS-CoV-2 MPro)

The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. mdpi.comnih.gov A novel trifluoromethyl diazirine inhibitor, MPD112 , which is structurally related to the indazole scaffold, has been shown to inhibit SARS-CoV-2 Mpro with an IC₅₀ of 4.1 μM and a Ki of 2.3 μM. mdpi.com This inhibitor demonstrated high selectivity for Mpro over the papain-like protease (PLpro) of SARS-CoV-2. mdpi.comnih.gov Docking studies suggested that the trifluoromethyl diazirine group interacts with the catalytic cysteine residue (Cys145) in the active site of Mpro. mdpi.com Another non-covalent, nonpeptidic inhibitor, S-217622, also contains an indazole moiety and has been identified as a clinical candidate. nih.govacs.org

| Compound/Analog | Target Protease | Inhibition Data (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|

| MPD112 (Trifluoromethyl diazirine inhibitor) | SARS-CoV-2 Mpro | IC₅₀ = 4.1 μM, Kᵢ = 2.3 μM | mdpi.com |

| S-217622 | SARS-CoV-2 Mpro | Clinical Candidate | nih.govacs.org |

Other Enzyme System Interactions

Derivatives of the indazole scaffold have shown inhibitory activity against other enzyme systems as well. For example, dihydropyridone indazole amides have been developed as selective Rho-kinase (ROCK) inhibitors. acs.org Replacement of a fluorine atom with a trifluoromethyl group in one series of these inhibitors led to a 10-fold increase in ROCK1 potency. acs.org Additionally, indazole-based compounds have been investigated as inhibitors of G protein-coupled receptor kinase 2 (GRK2) and glycogen (B147801) synthase kinase-3 (GSK-3). nih.govacs.org

Receptor Modulation and Signaling Pathway Perturbations

Beyond direct enzyme inhibition, this compound analogs can also modulate the function of various receptors, thereby perturbing downstream signaling pathways.

A patent application describes a series of indazole derivatives, including those with a trifluoromethyl group, as estrogen receptor beta (ERβ) ligands for the potential treatment of demyelinating diseases like multiple sclerosis. justia.com These compounds are proposed to promote remyelination and offer neuroprotection. justia.com Another study reports on indazole derivatives as MCHR1 antagonists. nih.gov

Furthermore, indazole-based compounds have been developed as multi-target ligands for dopamine (B1211576) and serotonin (B10506) receptors, with potential applications in the treatment of schizophrenia. nih.gov The introduction of a trifluoromethyl group at the ortho position of a phenyl ring attached to a piperazine (B1678402) moiety was found to influence the binding affinity for the dopamine D₂ receptor. nih.gov

The ability of these analogs to interact with multiple targets highlights their potential for development as therapeutics for a wide range of diseases, from cancer and viral infections to neurological disorders. The ERK/MAPK pathway, for instance, is a key signaling cascade that can be modulated by indazole-based kinase inhibitors. epo.org Similarly, by inhibiting kinases like FGFR and VEGFR, these compounds can disrupt angiogenesis and tumor growth signaling pathways. nih.gov

Computational Chemistry and Molecular Modeling Approaches Applied to 3 Trifluoromethyl 2h Indazol 5 Ol

Molecular Docking Studies for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. This method is crucial for understanding the structural basis of ligand-protein interactions and for virtual screening of compound libraries. For 3-(Trifluoromethyl)-2H-indazol-5-ol, docking studies can identify potential biological targets and elucidate the key interactions driving its binding affinity.

Given that the indazole scaffold is a known inhibitor of various protein kinases, a hypothetical docking study of 3-(Trifluoromethyl)-1H-indazol-5-ol (the more stable tautomer) into the ATP-binding site of a representative kinase, such as a Fibroblast Growth Factor Receptor (FGFR), can be illustrative. In such a model, the indazole core would act as a hinge-binder, forming critical hydrogen bonds with the backbone residues of the kinase's hinge region. The 5-hydroxyl group is predicted to form a hydrogen bond with a conserved aspartate residue in the DFG motif, while the trifluoromethyl group at the 3-position would likely occupy a hydrophobic pocket, contributing to binding affinity through favorable van der Waals interactions. Molecular docking studies on similar indazole derivatives have shown that such interactions are crucial for inhibitory activity. nih.gov

Interactive Table 1: Hypothetical Molecular Docking Results of 3-(Trifluoromethyl)-1H-indazol-5-ol with a Kinase Target

| Parameter | Predicted Value | Significance |

| Binding Energy (kcal/mol) | -9.8 | Indicates strong, favorable binding affinity. |

| H-Bond Interactions | Hinge Region (NH), Aspartate (Side Chain) | Anchors the ligand in the active site. |

| Hydrophobic Interactions | Leucine, Valine, Alanine residues | The CF3 group enhances binding by interacting with non-polar pockets. |

| π-π Stacking | Phenylalanine residue | Stabilizes the indazole ring within the binding site. |

Note: The data in this table is representative and based on typical results for indazole-based kinase inhibitors.

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational flexibility of the complex over time. An MD simulation of the docked 3-(Trifluoromethyl)-1H-indazol-5-ol-kinase complex would involve placing it in a simulated physiological environment (water, ions) and observing its atomic movements over nanoseconds.

Key metrics from an MD simulation include the Root-Mean-Square Deviation (RMSD) of the ligand and protein, and the Root-Mean-Square Fluctuation (RMSF) of individual residues. A stable RMSD for the ligand indicates that it remains securely in the binding pocket without significant deviation. nih.gov RMSF analysis can highlight which parts of the protein become more or less flexible upon ligand binding. Such simulations for related indazole inhibitors have confirmed the stability of key hydrogen bonds and hydrophobic interactions predicted by docking. nih.gov

Interactive Table 2: Predicted Molecular Dynamics Simulation Metrics for the Ligand-Protein Complex

| Metric | Predicted Result | Interpretation |

| Ligand RMSD | < 2.0 Å | The ligand maintains a stable binding pose throughout the simulation. |

| Protein Backbone RMSD | < 3.0 Å | The overall protein structure remains stable upon ligand binding. |

| Key H-Bond Occupancy | > 90% | Critical hydrogen bonds are consistently maintained. |

| RMSF of Active Site Residues | Low Fluctuation | Residues interacting with the ligand are stabilized, indicating a strong interaction. |

Note: The data in this table is representative and based on typical results for stable ligand-protein complexes.

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide profound insights into the intrinsic electronic properties of a molecule. For this compound, these calculations can determine its most stable tautomeric form, reactivity, and electronic characteristics. Theoretical studies on similar indazoles have established that the 1H-tautomer is generally more stable than the 2H-tautomer, a finding often supported by experimental NMR data. researchgate.netnih.gov The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electron density distribution across the indazole ring system.

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The HOMO-LUMO energy gap indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The molecular electrostatic potential (MEP) map visually represents the electron density, highlighting regions prone to electrophilic or nucleophilic attack.

Interactive Table 3: Predicted Quantum Chemical Properties of 3-(Trifluoromethyl)-1H-indazol-5-ol (DFT B3LYP/6-31G Level)*

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Represents the ability to donate an electron. |

| LUMO Energy | -1.2 eV | Represents the ability to accept an electron. |

| HOMO-LUMO Gap | 5.3 eV | Indicates high kinetic stability and low reactivity. |

| Dipole Moment | 3.5 D | Suggests the molecule is polar, affecting its solubility and interactions. |

| Tautomer Energy Difference | 1H is ~4-5 kcal/mol more stable than 2H | The 1H-indazol-5-ol form is predicted to be the predominant species. researchgate.net |

Note: The data in this table is hypothetical, based on calculations performed on analogous fluorinated heterocyclic compounds.

In Silico Prediction of Pharmacokinetic Design Parameters (excluding toxicity)

The success of a drug candidate depends heavily on its pharmacokinetic profile, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME). In silico tools can predict these properties based on molecular structure, guiding the design of compounds with favorable drug-like characteristics. For this compound, these predictions can assess its potential for oral bioavailability and systemic exposure.

One of the most common frameworks is Lipinski's Rule of Five, which predicts poor absorption or permeation when a compound violates two or more rules. Other important parameters include the Topological Polar Surface Area (TPSA), which correlates with drug transport characteristics, and the predicted octanol-water partition coefficient (LogP), an indicator of lipophilicity.

Interactive Table 4: Predicted Pharmacokinetic Parameters for this compound

| Parameter | Predicted Value | Lipinski's Rule of Five Assessment | Significance |

| Molecular Weight | 202.14 g/mol | Pass (< 500) | Favorable for absorption. |

| LogP (Octanol/Water) | 2.1 | Pass (< 5) | Balanced lipophilicity for membrane permeability and solubility. |

| Hydrogen Bond Donors | 2 (OH, NH) | Pass (≤ 5) | Good potential for forming interactions without being overly polar. |

| Hydrogen Bond Acceptors | 4 (N, O, 3x F) | Pass (≤ 10) | Good potential for forming interactions. |

| Topological Polar Surface Area (TPSA) | 51.9 Ų | N/A | Predicts good intestinal absorption and cell permeability (< 140 Ų). |

Note: The data in this table is based on standard computational models for ADME prediction.

De Novo Design and Virtual Screening for Novel this compound Analogs

The this compound scaffold serves as an excellent starting point for the discovery of novel therapeutic agents through de novo design and virtual screening. Virtual screening involves searching large chemical databases for compounds that are structurally similar to the lead scaffold or predicted to bind to a specific target based on docking scores.

De novo design is a more creative computational approach where novel molecules are constructed piece-by-piece within the constraints of a protein's binding site. Starting with the indazole core, algorithms can suggest modifications to optimize binding affinity and pharmacokinetic properties. For example, structure-activity relationship studies on similar indazoles have shown that substitutions on the benzene (B151609) ring can significantly modulate potency and selectivity. researchgate.net Computational design could explore adding various functional groups to the C4, C6, and C7 positions to probe for additional interactions within a target's active site.

Interactive Table 5: Hypothetical Design Strategy for Novel Analogs

| Analog Modification | Rationale | Predicted Outcome |

| Add a small alkyl group (e.g., methyl) to N1 position | Block metabolic N-dealkylation, potentially improve cell permeability. | Increased metabolic stability and bioavailability. |

| Replace 5-OH with 5-O-CH3 | Remove H-bond donor, increase lipophilicity. | Altered binding mode, potentially improved permeability. |

| Add a chlorine or fluorine atom at C6 position | Modulate electronic properties, fill a small hydrophobic pocket. | Enhanced binding affinity and selectivity. |

| Add a morpholine (B109124) or piperazine (B1678402) group at C7 position via a linker | Engage with solvent-exposed region of the target, improve solubility. | Increased potency and improved physicochemical properties. |

Note: The strategies in this table are representative examples of computational lead optimization.

Advanced Spectroscopic and Crystallographic Characterization of 3 Trifluoromethyl 2h Indazol 5 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy stands as a cornerstone for the unambiguous structural determination of organic molecules, including 3-(Trifluoromethyl)-2H-indazol-5-ol and its derivatives.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to map the connectivity and spatial relationships of atoms within the molecule.

¹H NMR and ¹³C NMR: These fundamental 1D techniques provide initial information on the proton and carbon environments. For instance, in derivatives of indazol-3-ol, characteristic chemical shifts are observed for the protons and carbons of the indazole core and its substituents. acs.orgnih.gov

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, providing a clear map of C-H connections.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is instrumental in identifying longer-range couplings between protons and carbons (typically 2-3 bonds), which is critical for piecing together the complete carbon skeleton and assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons, which is invaluable for determining the three-dimensional structure and conformation of the molecule in solution.

The application of these techniques allows for the complete and unambiguous assignment of all proton and carbon signals in the NMR spectra of complex heterocyclic structures like indazole derivatives. ipb.pt

Table 1: Representative ¹H and ¹³C NMR Data for an Indazol-3-ol Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-4 | 7.50-7.43 (m) | - |

| H-5 | 7.50-7.43 (m) | 122.2 |

| H-6 | 7.31 (ddd) | 120.2 |

| H-7 | 7.49 (ddd) | 112.3 |

| C-3 | - | 157.2 |

| C-3a | - | 115.7 |

| C-5 | - | 124.9 |

| C-7a | - | 138.8 |

Note: Data is illustrative and based on a representative N-substituted indazol-3-ol derivative. nih.gov The exact chemical shifts for this compound may vary.

Fluorine-19 NMR for Trifluoromethyl Group Analysis

Fluorine-19 (¹⁹F) NMR is a powerful and highly sensitive technique for the analysis of organofluorine compounds. wikipedia.orgscholaris.ca Given that ¹⁹F has a nuclear spin of 1/2 and 100% natural abundance, it provides sharp signals over a wide chemical shift range, minimizing the chances of peak overlap. wikipedia.orgicpms.cz

For this compound, ¹⁹F NMR is essential for characterizing the trifluoromethyl (CF₃) group. The chemical shift of the CF₃ group provides insight into its electronic environment within the molecule. wikipedia.org For instance, the ¹⁹F NMR spectrum of a trifluoromethyl-containing compound typically shows a singlet for the CF₃ group, though coupling to nearby protons (¹H-¹⁹F coupling) can introduce splitting. nanalysis.comkuleuven.be In some cases, long-range ¹⁹F-¹⁹F coupling can also be observed if other fluorine atoms are present in the molecule. wikipedia.org

Table 2: Typical ¹⁹F NMR Chemical Shift Ranges for Trifluoromethyl Groups

| Functional Group | Typical ¹⁹F Chemical Shift Range (ppm) |

| CF₃ groups | -50 to -70 |

Note: The chemical shift is referenced to a standard, commonly CCl₃F (0 ppm). wikipedia.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental composition. acs.orgscispace.com This technique provides mass measurements with high accuracy, often to within a few parts per million (ppm).

For this compound, HRMS would be used to confirm its molecular formula, C₈H₅F₃N₂O. The experimentally determined mass is compared to the calculated theoretical mass, and a small mass error provides strong evidence for the proposed formula. HRMS can be coupled with various ionization techniques, such as Electrospray Ionization (ESI), to generate ions for analysis. acs.org

Table 3: HRMS Data for a Representative Indazol-3-ol Derivative

| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |

| N-(Quinolin-2-yl)-1H-indazol-3-ol | C₁₆H₁₁N₃O | 261.0902 | 261.0903 |

Note: Data is for a representative N-substituted indazol-3-ol derivative. acs.orgnih.gov

X-ray Crystallography for Solid-State Structural Elucidation and Conformation

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, revealing the precise positions of atoms, bond lengths, and bond angles. researchgate.net

For this compound, a single-crystal X-ray diffraction study would unambiguously confirm its molecular structure, including the tautomeric form present in the crystal lattice. rsc.org It would also provide insights into the planarity of the indazole ring system and the conformation of the trifluoromethyl group. The structural details obtained from X-ray crystallography are invaluable for understanding the molecule's physical properties and its interactions with other molecules. google.comnih.gov

Analysis of Intermolecular Interactions in Crystal Lattices (e.g., Hirshfeld Surface Analysis)

Beyond the structure of a single molecule, X-ray crystallography allows for the analysis of how molecules pack together in the crystal lattice. This packing is governed by intermolecular interactions such as hydrogen bonding, halogen bonding, and π-π stacking.

Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular interactions within a crystal. It maps the regions of close contact between neighboring molecules, providing a graphical representation of the forces that hold the crystal together. For this compound, this analysis would reveal the nature and extent of hydrogen bonding involving the hydroxyl and indazole nitrogen atoms, as well as any interactions involving the trifluoromethyl group and the aromatic rings. Understanding these interactions is crucial as they can influence properties like solubility and melting point. google.com For example, some indazole derivatives have been shown to form hydrogen-bonded dimers or helical catemers in the crystal. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds.

In the case of this compound, the IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch of the indazole ring, C-H stretches of the aromatic ring, C=C and C=N stretching vibrations within the ring system, and strong absorptions corresponding to the C-F stretching vibrations of the trifluoromethyl group. acs.orgtandfonline.com The position and intensity of these bands provide a molecular fingerprint that can be used for identification and to confirm the presence of key functional groups.

Table 4: General IR Absorption Frequencies for Key Functional Groups

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H stretch (hydroxyl) | 3200-3600 |

| N-H stretch (amine/amide) | 3300-3500 |

| C-H stretch (aromatic) | 3000-3100 |

| C=O stretch (ketone) | 1680-1750 |

| C=C stretch (aromatic) | 1400-1600 |

| C-F stretch (trifluoromethyl) | 1000-1400 |

Note: These are general ranges and the exact frequencies for this compound may differ. The presence of a carbonyl band could indicate the presence of the indazolone tautomer. tandfonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for elucidating the electronic transitions within a molecule. For chromophoric systems like this compound, this method provides valuable insights into the π-electron system and the influence of various substituents on the absorption of ultraviolet and visible light. The indazole ring system, being aromatic, exhibits characteristic π→π* transitions. The presence of a hydroxyl (-OH) group at the 5-position and a trifluoromethyl (-CF3) group at the 3-position is expected to modulate these electronic transitions.

Detailed research findings on the specific UV-Vis absorption maxima (λmax) and molar absorptivity (ε) for this compound are not extensively available in the public domain. However, the electronic absorption characteristics can be inferred by examining related indazole derivatives. The electronic spectra of substituted indazoles are influenced by the nature and position of the substituents on the heterocyclic ring.

For instance, studies on substituted 2H-indazoles have shown that the solvent polarity can affect the electronic absorption spectra, indicating a solvatochromic effect. bohrium.com The absorption bands in indazole derivatives are generally assigned to π→π* transitions within the aromatic system. The introduction of electron-donating groups, such as a hydroxyl group, typically leads to a bathochromic (red) shift of the absorption maxima. Conversely, electron-withdrawing groups like the trifluoromethyl group can cause a hypsochromic (blue) shift or a bathochromic shift depending on their interaction with the chromophore's electronic structure.

In the case of indazolo[3,2-a]isoquinoline derivatives containing a trifluoromethyl group, absorption spectra recorded in dichloromethane (B109758) have shown maxima in the range of 350-400 nm. researchgate.net While these compounds have a more extended π-system, this data provides a general indication of the absorption region for trifluoromethylated indazole-based structures. Furthermore, the photophysical properties of various trifluoromethylated indazoles have been a subject of interest, suggesting that the CF3 group plays a significant role in defining their electronic and optical characteristics. chim.itahajra.com

The UV-Vis absorption spectra of 5-hydroxy-1H-indazole derivatives would also provide a relevant comparison. The phenolic hydroxyl group is a strong auxochrome that can significantly influence the position and intensity of the absorption bands of the indazole chromophore through resonance effects.

To illustrate the typical UV-Vis absorption data for related compounds, the following interactive table presents findings for various substituted indazoles.

| Compound Name | Solvent | Absorption Maxima (λmax, nm) | Reference |

| (CF3)-Indazolo[3,2-a]isoquinoline Derivative | Dichloromethane | ~380 | researchgate.net |

| 2-Phenyl-2H-indazole Derivative | Dichloromethane | ~400-450 (weak bands) | bohrium.com |

| 5-Hydroxy-1,4-disubstituted-indazole | Not Specified | Not Specified | researcher.life |

| 7-(Trifluoromethyl)-1H-indazol-3-ol | Not Specified | Not Specified | scholaris.ca |

Note: The data in this table is for structurally related compounds and is intended to provide a general context for the UV-Vis absorption properties of substituted indazoles. Specific values for this compound are not available in the cited literature.

The study of the electronic transitions through UV-Vis spectroscopy is crucial for understanding the photophysical properties of this compound and its derivatives, which is essential for their potential applications in materials science and medicinal chemistry. chim.it Further experimental studies are required to determine the precise absorption characteristics of this compound and to fully understand the electronic effects of the trifluoromethyl and hydroxyl substituents on the indazole core.

Emerging Research Directions and Unexplored Avenues for 3 Trifluoromethyl 2h Indazol 5 Ol

Application in Chemical Biology Probes for Target Validation

Chemical probes are indispensable tools for dissecting biological pathways and validating novel drug targets. An ideal probe should be potent, selective, and demonstrate on-target activity in cellular models. The indazole scaffold is a common feature in many kinase inhibitors and other probes, suggesting that 3-(Trifluoromethyl)-2H-indazol-5-ol could serve as a valuable starting point for new probe development.

The trifluoromethyl group can contribute significantly to a probe's profile by enhancing binding interactions and improving metabolic stability, a crucial attribute for maintaining effective concentrations in cellular assays. The hydroxyl group at the 5-position provides a potential handle for hydrogen bonding interactions with a target protein or for further chemical modification to fine-tune properties or attach reporter tags. The development of a chemical probe from this scaffold would involve screening against target families, such as kinases, followed by medicinal chemistry optimization to improve potency and selectivity. Establishing a clear structure-activity relationship (SAR) would be a critical step in this process.

Table 1: Key Parameters for an Exemplary Chemical Probe This table illustrates typical data for a well-characterized chemical probe, providing a benchmark for the potential development of a probe based on this compound.

| Parameter | Example Value | Assay Type | Significance |

| Target Potency (IC₅₀) | 30 nM | Biochemical Assay | Measures concentration needed to inhibit target activity by 50%. chemicalprobes.org |

| Binding Affinity (Kd) | 34 nM | Surface Plasmon Resonance (SPR) | Quantifies the strength of the interaction between the probe and its target. chemicalprobes.org |

| Cellular Activity (EC₅₀) | < 3 µM | Cell-Based Assay | Demonstrates the probe's ability to engage the target within a cellular environment. chemicalprobes.org |

| Selectivity | >30-fold vs. related targets | Kinase Panel Screening | Ensures the probe's effects are due to the intended target, minimizing off-target confounding results. |

Development of Advanced Delivery Systems for Indazole-Based Compounds

Advanced drug delivery systems offer a promising strategy to overcome these limitations. Research could focus on encapsulating the compound in nanoparticle-based systems, such as liposomes or polymeric micelles. These delivery vehicles can enhance solubility, protect the drug from premature degradation, and potentially enable targeted delivery to specific tissues, thereby increasing efficacy and reducing systemic toxicity. Another avenue involves the synthesis of prodrugs, where the hydroxyl group is masked with a labile functional group that is cleaved in vivo to release the active compound.

Table 2: Examples of Advanced Delivery Systems for Heterocyclic Drugs

| Delivery System | Description | Potential Advantages for Indazole Compounds |

| Liposomes | Vesicles composed of a lipid bilayer enclosing an aqueous core. | Improves solubility of lipophilic compounds, reduces toxicity. |

| Polymeric Micelles | Self-assembling core-shell structures made from amphiphilic block copolymers. | Increases bioavailability, allows for controlled release. |

| Nanocrystals | Crystalline nanoparticles of the drug compound, often stabilized by surfactants. | Enhances dissolution rate and saturation solubility. |

| Prodrugs | Chemically modified inert compounds that convert to the active drug in the body. | Improves absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov |

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

Modern drug discovery is increasingly driven by artificial intelligence (AI) and machine learning (ML), which can accelerate timelines and reduce costs. acs.org These computational tools can be applied to this compound to predict its properties, identify potential biological targets, and guide the design of new analogs with improved characteristics.

In silico models could be employed to predict the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, allowing for early identification of potential liabilities. Machine learning algorithms, trained on large datasets of known drug-target interactions, could screen for potential protein targets for this compound. Furthermore, generative AI models could design novel derivatives by modifying the indazole core or exploring different substitutions to optimize binding affinity and selectivity for a chosen target. nih.gov

Table 3: Applications of AI/ML in the Drug Discovery Pipeline

| AI/ML Application | Description | Relevance to this compound |

| Predictive ADMET Modeling | Algorithms that predict pharmacokinetic and toxicity properties from chemical structure. | Early-stage virtual screening to prioritize compounds with favorable drug-like properties. |

| Target Identification | ML models that predict potential biological targets for a small molecule. | Uncovering novel mechanisms of action and therapeutic applications. |

| De Novo Drug Design | Generative models that create novel molecular structures with desired properties. | Designing optimized analogs with enhanced potency and selectivity. |

| Retrosynthesis Planning | AI tools that predict viable synthetic routes for a target molecule. | Accelerating the "make" phase of the discovery cycle. acs.org |

Exploration of New Synthetic Methodologies for Complex Indazole Architectures

The functionalization of the indazole core is key to generating chemical diversity for drug discovery programs. While classical methods for indazole synthesis exist, recent advances have focused on developing more efficient and versatile strategies, particularly through transition-metal-catalyzed reactions. nih.govsci-hub.se

For this compound, research could explore novel synthetic routes that allow for the late-stage functionalization of the indazole ring. Techniques like C-H activation could enable the direct introduction of various substituents onto the benzene (B151609) portion of the scaffold, creating a library of analogs for biological screening. acs.org Efficient methods for the trifluoromethylation of indazoles, such as photoredox catalysis, offer mild and environmentally friendly alternatives to traditional approaches. acs.orgrsc.org Developing synthetic pathways to more complex, three-dimensional architectures built upon the this compound scaffold could lead to compounds with novel biological activities and improved intellectual property positions.

Table 4: Modern Catalytic Methods for Indazole Synthesis and Functionalization

| Method | Catalyst/Reagent | Type of Transformation | Advantages |

| C-H Activation/Annulation | Rhodium(III) complexes acs.org | Formation of the indazole ring or addition of functional groups. | High atom economy, allows for late-stage functionalization. |

| Ullmann Condensation | Copper(I) oxide | Cyclization via N-N bond formation. bibliomed.org | Efficient synthesis of the core indazole structure. |

| [3+2] Cycloaddition | Fluoride-mediated | Reaction of arynes with CF₃CHN₂ to form 3-trifluoromethyl-1H-indazoles. researchgate.net | Direct and experimentally simple access to trifluoromethylated indazoles. |

| Photoredox Catalysis | Eosin Y | Trifluoromethylation of the indazole ring. rsc.org | Metal-free, mild reaction conditions. |

Identification of Novel Therapeutic Applications through Phenotypic Screening

Phenotypic screening, which assesses a compound's effect on cell morphology or function without a preconceived biological target, is a powerful approach for discovering first-in-class medicines. Given the broad range of biological activities reported for indazole derivatives, including anticancer, anti-inflammatory, and anti-neurodegenerative effects, this compound is an excellent candidate for such screens. researchgate.net

The compound could be tested against a diverse array of disease-relevant cell models. For instance, screening against a panel of human cancer cell lines could reveal unexpected antiproliferative activity. researchgate.net Assays measuring inflammatory responses in immune cells could uncover potential anti-inflammatory properties. By taking an unbiased approach, phenotypic screening could identify novel therapeutic uses for this compound that would not be predicted by target-based methods, opening up entirely new research trajectories.

Table 5: Indazole Derivatives: Examples of Phenotypic Screening and Identified Activities

| Indazole Derivative | Cancer Cell Line | Result (Activity) |

| Substituted 1H-indazole-3-amine | SNB-75 (CNS Cancer) | 99.16% Growth Inhibition researchgate.net |

| Substituted 1H-indazole | A549 (Lung Cancer) | IC₅₀ = 0.010 µM researchgate.net |

| Substituted 1H-indazole | MCF7 (Breast Cancer) | IC₅₀ = 0.015 µM researchgate.net |

| Substituted 1H-indazole | HT-29 (Colon Cancer) | IC₅₀ = 0.021 µM researchgate.net |

Q & A

Q. What are the key considerations in synthesizing 3-(Trifluoromethyl)-2H-indazol-5-ol?

The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole or indazole core. Key steps include:

- Catalyst selection : CuI is widely used for its efficiency in promoting click chemistry reactions .

- Solvent optimization : PEG-400:DMF (2:1) mixtures enhance reaction homogeneity and yield .

- Purification : Column chromatography with gradients like 70:30 EtOAc:hexanes ensures purity, achieving yields of ~30–42% .

- Yield challenges : Low yields may arise from incomplete azide-alkyne coupling; inert atmospheres (e.g., N₂) improve stability of reactive intermediates .

Q. How can the purity and structure of this compound be confirmed?

- NMR spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ resolve aromatic protons (δ 6.5–8.6 ppm) and CF₃ group effects on adjacent carbons (~124–127 ppm) .

- HRMS : FAB-HRMS confirms molecular ion peaks (e.g., m/z 335.1497 [M+H]⁺) .

- TLC : Rf values (e.g., 0.33–0.49 in EtOAc:hexanes) monitor reaction progress .

- X-ray crystallography : SHELXL refines crystal structures, particularly for resolving tautomeric forms or regiochemical ambiguities .

Advanced Research Questions

Q. What strategies address low yields in the CuAAC step during synthesis?

- Catalyst loading : Optimize CuI concentrations (e.g., 1.15–1.16 g per 8.6 mmol substrate) to balance reactivity vs. side reactions .

- Solvent alternatives : Test DMF with additives (e.g., TBTA ligands) to stabilize Cu(I) intermediates and reduce decomposition .

- Temperature control : Mild heating (e.g., 70°C) during workup minimizes solvent retention (e.g., residual DMF) .

Q. How can discrepancies in NMR data for derivatives of this compound be resolved?

- Deuterated solvents : Use DMSO-d₆ to suppress exchange broadening in hydroxyl or amine protons .

- 2D NMR : HSQC and HMBC correlations clarify ambiguous proton-carbon assignments, especially near the CF₃ group .

- Tautomer analysis : Compare ¹⁹F NMR shifts to distinguish between 1H- and 2H-indazol tautomers .

Q. What computational methods predict the biological activity of this compound analogs?

- Molecular docking : Screen analogs against target proteins (e.g., kinases) using AutoDock Vina to prioritize synthesis .

- QSAR models : Correlate electronic parameters (Hammett σ values) of substituents with bioactivity data to guide functionalization .

- DFT calculations : Assess CF₃ group effects on aromatic ring electron density to predict metabolic stability .

Q. How is the crystal structure of this compound determined using X-ray diffraction?

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector for high-resolution data .

- Structure solution : SHELXD or SHELXS solves phases via intrinsic Patterson methods, validated by SHELXL refinement .

- Disorder handling : Apply TWIN/BASF commands in SHELXL to model twinning or CF₃ group rotational disorder .

Q. How does the trifluoromethyl group influence the stability of this compound under physiological conditions?

- Hydrolytic stability : Assess via pH-dependent degradation studies (e.g., HPLC monitoring in PBS buffers) to evaluate susceptibility to hydrolysis .

- Metabolic profiling : Incubate with liver microsomes and track defluorination using ¹⁹F NMR or LC-MS .

- Crystallographic data : Compare bond lengths (C–F vs. C–CF₃) to predict steric and electronic contributions to stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.